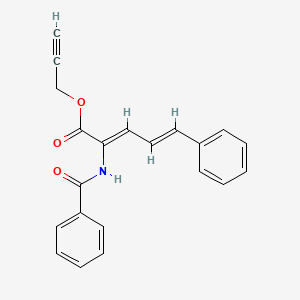![molecular formula C23H21N3O3 B4986838 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide, also known as BIPB, is a chemical compound that has been studied for its potential use in scientific research. BIPB is a benzimidazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs can lead to changes in gene expression, which can result in the inhibition of cancer cell growth and the prevention of amyloid-beta peptide formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can result in changes in gene expression. This compound has also been shown to induce apoptosis, which is programmed cell death. This can result in the inhibition of cancer cell growth. This compound has also been shown to inhibit the formation of amyloid-beta peptides, which can prevent the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide in lab experiments is its potential use as an anticancer agent and in treating Alzheimer's disease. This compound has been shown to inhibit the growth of various cancer cells and prevent the formation of amyloid-beta peptides. However, one limitation of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide. One direction is to further investigate its mechanism of action. Another direction is to study its potential use in combination with other anticancer agents or Alzheimer's disease treatments. Additionally, further studies could explore the use of this compound in animal models to determine its efficacy and safety.
Métodos De Síntesis
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide can be synthesized using various methods, including the reaction of 2-chloro-N-phenylbenzamide with 1H-benzimidazole-1-ol in the presence of a base. Another method involves the reaction of 2-hydroxy-N-phenylbenzamide with 1H-benzimidazole in the presence of a base. The yield of this compound varies depending on the synthesis method used.
Aplicaciones Científicas De Investigación
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease. It has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-18(14-26-16-24-20-11-5-6-12-21(20)26)15-29-22-13-7-4-10-19(22)23(28)25-17-8-2-1-3-9-17/h1-13,16,18,27H,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEXQXXTXQRTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(CN3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4986760.png)
![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B4986777.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

methanone](/img/structure/B4986807.png)
![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)